1-(4-bromophenyl)-2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone;hydrobromide
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Overview
Description
1-(4-bromophenyl)-2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone;hydrobromide is a complex organic compound that features a bromophenyl group and a pyrimido[1,2-a]benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone;hydrobromide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the bromophenyl intermediate: This can be achieved by bromination of a suitable phenyl precursor.
Construction of the pyrimido[1,2-a]benzimidazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the intermediates: The final step involves coupling the bromophenyl intermediate with the pyrimido[1,2-a]benzimidazole core under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or organometallic reagents (Grignard reagents) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a variety of functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone;hydrobromide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone
- 1-(4-fluorophenyl)-2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone
Uniqueness
1-(4-bromophenyl)-2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone;hydrobromide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties or activities.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O.BrH/c1-13-10-17-18(11-14(13)2)24(20-22-8-3-9-23(17)20)12-19(25)15-4-6-16(21)7-5-15;/h4-7,10-11H,3,8-9,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMUOIPIMVSTMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NCCCN23)CC(=O)C4=CC=C(C=C4)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Br2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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